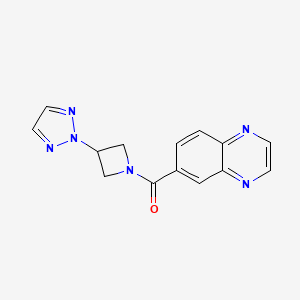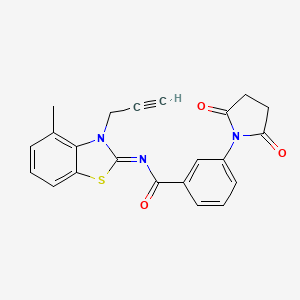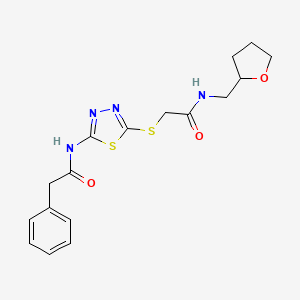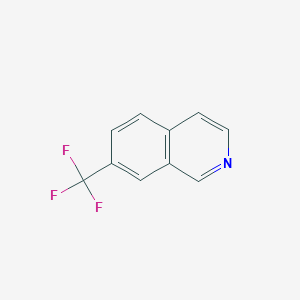![molecular formula C11H17NO2 B2618554 2-[Ethyl-(2-methoxyphenyl)amino]ethanol CAS No. 342422-28-0](/img/structure/B2618554.png)
2-[Ethyl-(2-methoxyphenyl)amino]ethanol
説明
2-[Ethyl-(2-methoxyphenyl)amino]ethanol, also known as 'Etomidate,' is a potent anesthetic agent that has been widely used in clinical practice for several decades. It belongs to the class of imidazole-based anesthetics and is commonly used for induction and maintenance of anesthesia during surgical procedures.
科学的研究の応用
1. Role in Sympathomimetic Activity
A study by Lands, Ludueña, and Buzzo (1967) explored the structural modification of related compounds, noting that changes in sympathomimetic activity occur with the addition of methyl or ethyl groups. Their research provides insight into how similar structural modifications might influence the activity of 2-[Ethyl-(2-methoxyphenyl)amino]ethanol, particularly in differentiating β-receptor populations in various tissues (Lands, Ludueña, & Buzzo, 1967).
2. Synthesis and Antibacterial Activities
Li-fen (2011) synthesized a compound structurally similar to this compound, examining its antibacterial activities. The study demonstrates how structural analogs of this compound could have potential antibacterial properties, particularly when complexed with certain metals (Li-fen, 2011).
3. Transformation in Chemical Reactions
Kakimoto et al. (1982) studied the reaction of a related compound, transforming it into different derivatives. This research provides a basis for understanding how this compound might behave under similar chemical conditions and potentially form various useful derivatives (Kakimoto, Mariko, Kondo, & Hiyama, 1982).
4. Potential Use in Peptide Chemistry
The study by Chantreux et al. (1984) discussed the use of a similar phosphino group in peptide chemistry. This suggests that compounds like this compound might have applications in synthesizing or modifying peptides, particularly as a protecting group (Chantreux, Gamet, Jacquier, & Verducci, 1984).
5. Optical Power Limiting Applications
Rajashekar et al. (2013) synthesized novel materials, including one similar to this compound, for optical power limiting applications. This indicates potential for this compound in the field of photonics and optoelectronics (Rajashekar, Limbu, Aditya, Rao, & Sai, 2013).
特性
IUPAC Name |
2-(N-ethyl-2-methoxyanilino)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-3-12(8-9-13)10-6-4-5-7-11(10)14-2/h4-7,13H,3,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWONUJMYIOZCIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1=CC=CC=C1OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

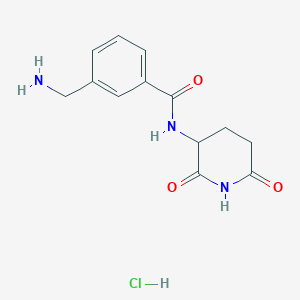
![N-(4-{[(4-bromophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B2618475.png)
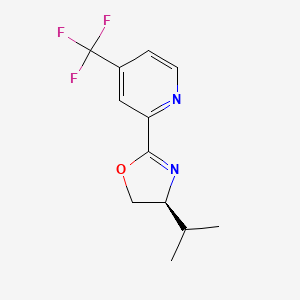
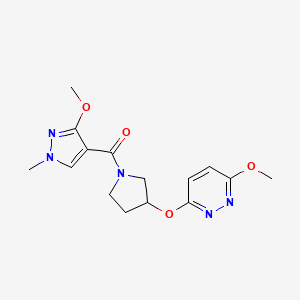
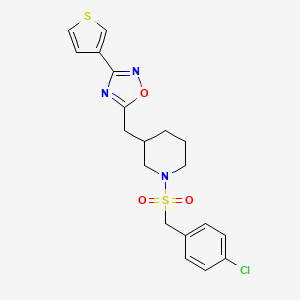
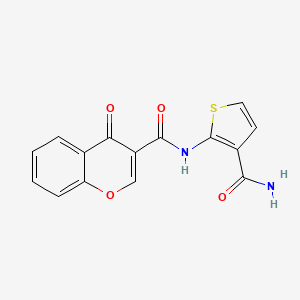
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(methylsulfonyl)phenyl)acrylamide](/img/structure/B2618486.png)
![1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-phenoxypropan-1-one](/img/structure/B2618488.png)
![N-(3-chlorophenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2618489.png)
![2-(4-bromophenyl)-3-methyl-1-(2-{[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}-2-oxoethyl)-1H-1,3-benzodiazol-3-ium chloride](/img/structure/B2618490.png)
